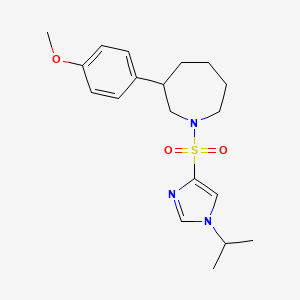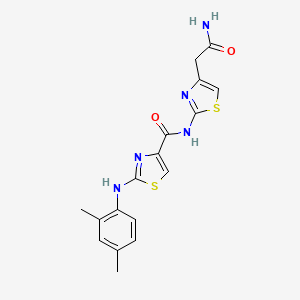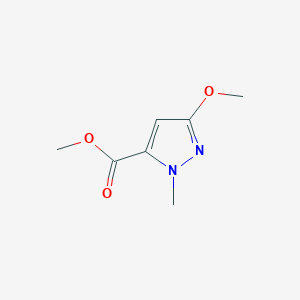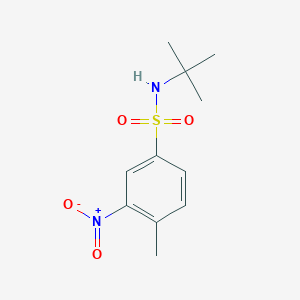
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of azepane derivatives and has shown promising results in various scientific research applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane' involves the reaction of 4-methoxybenzylamine with 4-bromo-1-butene to form 4-(4-methoxyphenyl)but-1-ene. This intermediate is then reacted with sodium azide to form 4-(4-methoxyphenyl)azidobutane. The azide group is then reduced using palladium on carbon and hydrogen gas to form 4-(4-methoxyphenyl)butylamine. The amine is then reacted with 1-isopropyl-1H-imidazole-4-sulfonyl chloride to form the final product.
Starting Materials
4-methoxybenzylamine, 4-bromo-1-butene, sodium azide, palladium on carbon, hydrogen gas, 1-isopropyl-1H-imidazole-4-sulfonyl chloride
Reaction
4-methoxybenzylamine + 4-bromo-1-butene -> 4-(4-methoxyphenyl)but-1-ene, 4-(4-methoxyphenyl)but-1-ene + sodium azide -> 4-(4-methoxyphenyl)azidobutane, 4-(4-methoxyphenyl)azidobutane + palladium on carbon + hydrogen gas -> 4-(4-methoxyphenyl)butylamine, 4-(4-methoxyphenyl)butylamine + 1-isopropyl-1H-imidazole-4-sulfonyl chloride -> 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane
Mecanismo De Acción
The mechanism of action of 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane involves the inhibition of certain enzymes and proteins involved in the progression of various diseases. It has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane has been shown to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane in lab experiments include its high potency and selectivity towards certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane. These include further studies to determine its safety and efficacy in clinical trials, the development of more potent and selective derivatives, and the exploration of its potential use in the treatment of other diseases. Additionally, the development of new synthesis methods for the compound may also be explored to improve its accessibility and reduce its cost.
In conclusion, 1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane is a promising compound that has shown potential in various scientific research applications. Further studies are needed to determine its safety and efficacy in clinical trials and to explore its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane has been studied extensively for its potential use as a therapeutic agent. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-(1-propan-2-ylimidazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-15(2)21-13-19(20-14-21)26(23,24)22-11-5-4-6-17(12-22)16-7-9-18(25-3)10-8-16/h7-10,13-15,17H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAATGUHDNHVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-3-(4-methoxyphenyl)azepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)
![N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2661214.png)
![N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2661218.png)

![8-(4-fluorobenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2661220.png)
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661222.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-bromo-2-chlorobenzamide](/img/structure/B2661227.png)


![{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2661232.png)
